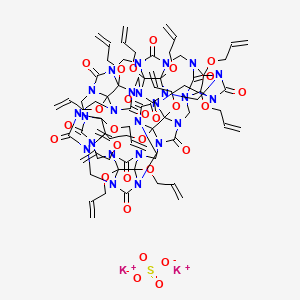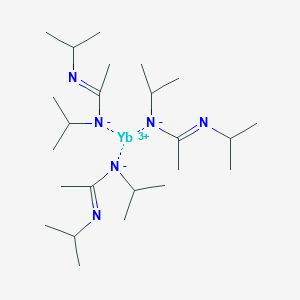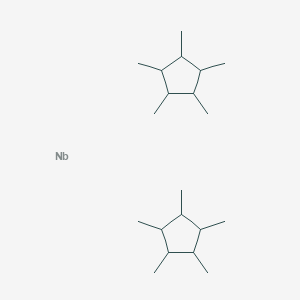
Trihydridobis(pentamethylcyclopentadienyl)niobium(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound with the chemical formula [(CH₃)₅C₅]₂NbH₃. It is known for its unique structure, which includes a niobium center bonded to two pentamethylcyclopentadienyl ligands and three hydride ligands.
作用机制
Target of Action
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (in this case, niobium) forms a bond with a carbon atom in the organic ligand .
Biochemical Pathways
Organometallic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
As a general note, the effects of organometallic compounds can vary widely depending on their structure and the nature of the metal and organic components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trihydridobis(pentamethylcyclopentadienyl)niobium(V). For instance, the compound’s insolubility in water could affect its behavior in aqueous environments. Additionally, the compound should be handled under an inert atmosphere , suggesting that it may be sensitive to oxidation.
准备方法
Synthetic Routes and Reaction Conditions
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) can be synthesized through various methods. One common synthetic route involves the reaction of niobium pentachloride (NbCl₅) with pentamethylcyclopentadiene (Cp*H) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Trihydridobis(pentamethylcyclopentadienyl)niobium(V) are not widely documented, the compound is generally produced in research laboratories for specialized applications. The synthesis involves careful control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the hydride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Trihydridobis(pentamethylcyclopentadienyl)niobium(V) include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen gas or metal hydrides, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Trihydridobis(pentamethylcyclopentadienyl)niobium(V) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield niobium(V) oxides, while substitution reactions can produce a variety of niobium complexes with different ligands .
科学研究应用
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as thin films and nanomaterials.
LED Manufacturing: It is used as a precursor material in the production of light-emitting diodes (LEDs).
相似化合物的比较
Similar Compounds
- Bis(ethylcyclopentadienyl)niobium(IV) dichloride
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV)
- Pentakis(dimethylamino)niobium(V)
- Niobium isopropoxide
Uniqueness
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is unique due to its specific combination of pentamethylcyclopentadienyl ligands and hydride ligands. This structure imparts distinct reactivity and stability compared to other niobium compounds. Its ability to undergo a variety of chemical reactions and its applications in catalysis and materials science further highlight its uniqueness .
属性
IUPAC Name |
niobium;1,2,3,4,5-pentamethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMRLFHZJSONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Nb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-[(7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]benzenesulfonamide](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310517.png)
![(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl benzoate](/img/structure/B6310518.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
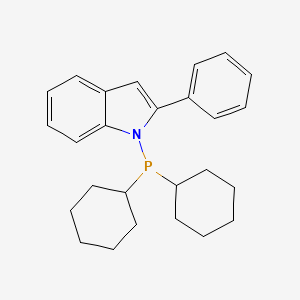
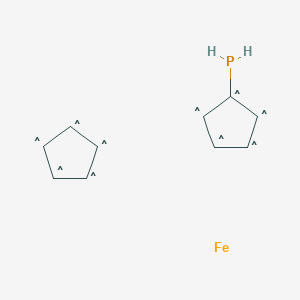
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)
